2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione
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Overview
Description
2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindole-1,3-dione core and a phosphinothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindole-1,3-dione scaffold . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of robust catalytic systems and optimized reaction conditions is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For example, some derivatives inhibit cyclooxygenase enzymes, which play a role in inflammation . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A simpler analog that lacks the phosphinothioyl group but shares the isoindole-1,3-dione core.
Phthalimide: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is unique due to its combination of the isoindole-1,3-dione core and the phosphinothioyl group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
24017-24-1 |
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Molecular Formula |
C13H16NO3PS2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H16NO3PS2/c1-3-17-18(19,4-2)20-9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
MRNTWTRUPWODMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)SCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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